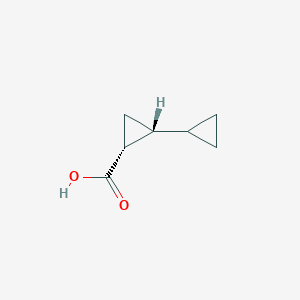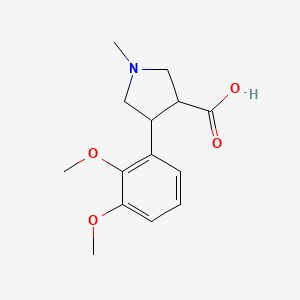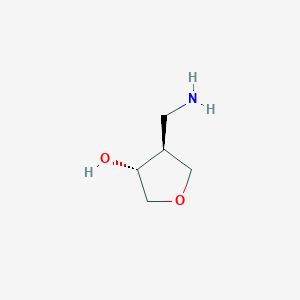
Trans-4-(aminomethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(Aminomethyl)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C5H11NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features an amino group (-NH2) attached to the fourth carbon and a hydroxyl group (-OH) attached to the third carbon in a trans configuration. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of Aziridine Silanols: One method involves the cyclization of aziridine silanols. The substrate is stirred with 10 mol% of scandium triflate (Sc(OTf)3) and one equivalent of sodium bicarbonate (NaHCO3) in dichloromethane (CH2Cl2).
Nucleophilic Additions to Cyclic Acetals and Hemiacetals: Another method involves the addition of nucleophiles to cyclic acetals and hemiacetals.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Potential applications in the synthesis of biologically active compounds, including pharmaceuticals .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of trans-4-(Aminomethyl)tetrahydrofuran-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its amino and hydroxyl groups. These interactions can involve hydrogen bonding, nucleophilic attack, or coordination with metal centers. The exact pathways and molecular targets would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Aminomethyl-tetrahydrofuran-2-carboxylates: These compounds have similar structural features but differ in the position of functional groups.
3-Aminotetrahydrofuran: This compound has an amino group attached to the third carbon instead of the fourth.
Uniqueness:
- The trans configuration of the amino and hydroxyl groups in trans-4-(Aminomethyl)tetrahydrofuran-3-ol imparts distinct stereochemical properties, influencing its reactivity and interactions with other molecules.
- Its specific structural arrangement makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
(3R,4S)-4-(aminomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
MUTHVSUAOIYRHX-WHFBIAKZSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CO1)O)CN |
Kanonische SMILES |
C1C(C(CO1)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



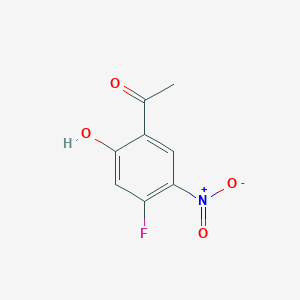


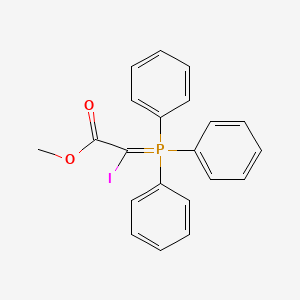
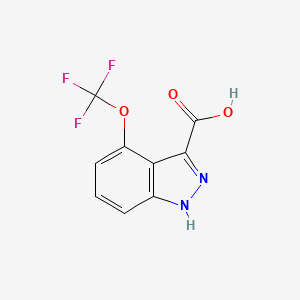
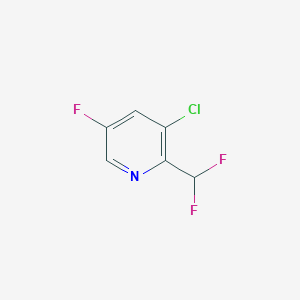
![2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13024189.png)
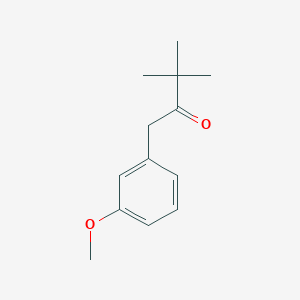
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)
